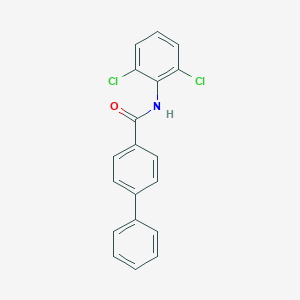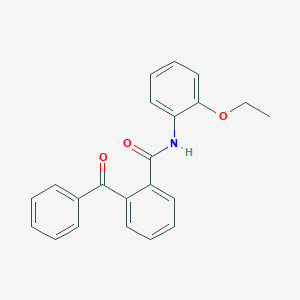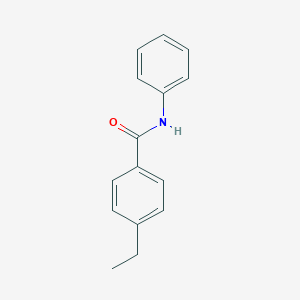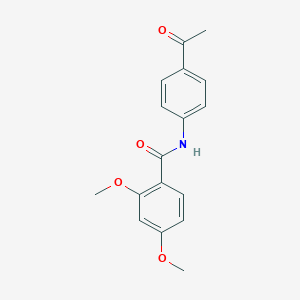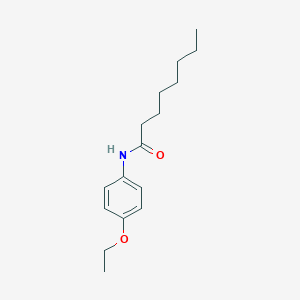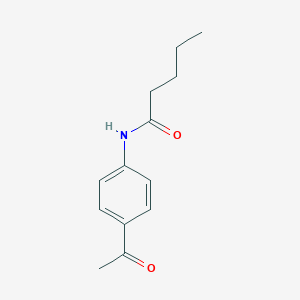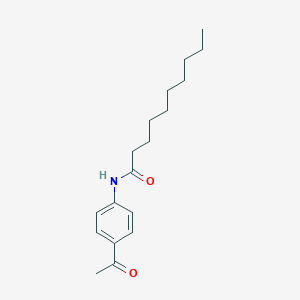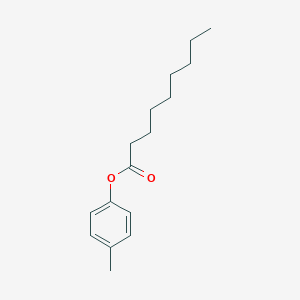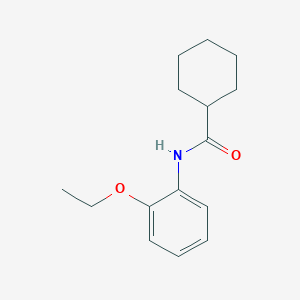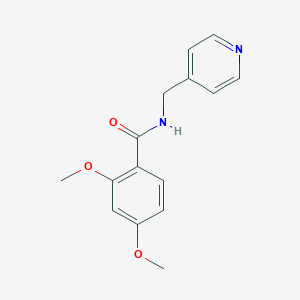
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMPB and belongs to the class of benzamide derivatives. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The exact mechanism of action of 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it has been suggested that DMPB may exert its therapeutic effects by modulating the activity of various signaling pathways in the body. Studies have shown that DMPB can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. DMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMPB has been found to protect neurons from oxidative stress and may have potential as a neuroprotective agent.
実験室実験の利点と制限
One of the major advantages of using 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using DMPB in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of DMPB-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of DMPB, which could lead to the development of more targeted therapies. Finally, further studies are needed to explore the potential neuroprotective effects of DMPB and its potential use in the treatment of neurodegenerative disorders.
合成法
The synthesis of 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
科学的研究の応用
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that DMPB has potential as a neuroprotective agent and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChIキー |
GODWZFOEZBRTCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
